molecular formula C11H16N2O5 B3144843 L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 56186-37-9

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B3144843
CAS No.: 56186-37-9
M. Wt: 256.25 g/mol
InChI Key: STTOHOQYWNJKIA-JTQLQIEISA-N
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Description

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9) is a specialized synthetic intermediate used in peptide and organic chemistry. Its molecular formula is C₁₁H₁₆N₂O₅, with a molecular weight of 256.26 g/mol . The compound features an N-acetyl-L-valine backbone coupled to a 2,5-dioxo-1-pyrrolidinyl ester group, a structure designed to enhance reactivity in amide bond formation. Key characteristics include:

  • Storage: Requires storage at -4°C for short-term stability and -20°C for long-term preservation .
  • Applications: Primarily employed in peptide synthesis as an activated ester for efficient coupling reactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(2)10(12-7(3)14)11(17)18-13-8(15)4-5-9(13)16/h6,10H,4-5H2,1-3H3,(H,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOHOQYWNJKIA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of N-acetyl-L-valine with 2,5-dioxo-1-pyrrolidinyl. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s ester group also allows it to participate in various biochemical reactions, further influencing its effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs (e.g., amino acid derivatives, activated esters) but differ in protecting groups, amino acid backbones, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Protecting Group Key Features Application Reference
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester 56186-37-9 C₁₁H₁₆N₂O₅ 256.26 Acetyl High reactivity in peptide coupling; lacks melting point data Peptide synthesis
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester 3392-12-9 C₁₄H₂₂N₂O₆ 314.33 Boc (tert-butoxycarbonyl) Melting point: 128–129°C; bulkier protecting group Acid-labile intermediates
3-Benzodioxole-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester N/A C₁₂H₉NO₆ 263.21 None (aromatic backbone) Anti-fatigue activity in pharmacological studies Biomedical research
N-Acetyl-L-valine 96-81-1 C₇H₁₃NO₃ 159.18 Acetyl Parent carboxylic acid (non-esterified) Biochemical assays

Reactivity and Stability

  • Activated Ester Reactivity : The 2,5-dioxo-1-pyrrolidinyl ester group in all listed compounds facilitates nucleophilic acyl substitution, making them effective in peptide bond formation. However, steric and electronic effects vary:
    • The acetyl group in the main compound offers moderate steric hindrance, balancing reactivity and stability .
    • The Boc group in CAS 3392-12-9 provides acid-labile protection, enabling selective deprotection under mild acidic conditions .
  • Thermal Stability : The Boc-protected derivative (CAS 3392-12-9) has a defined melting point (128–129°C), whereas the acetylated variant lacks such data, suggesting differences in crystallinity .

Biological Activity

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester, also known as N-acetylvaline, is a derivative of the essential amino acid L-valine. This compound belongs to the class of N-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to the nitrogen atom of the amino acid. The biological activity of this compound is significant due to its role in various physiological processes and potential therapeutic applications.

Chemical Structure and Properties

N-acetylvaline is formed through the acetylation of L-valine, which can occur via enzymatic processes or chemical synthesis. The molecular formula for N-acetylvaline is C7H13NO2, and it exhibits properties typical of amino acids and their derivatives.

1. Role in Protein Modification

N-acetylation is a common post-translational modification in proteins, affecting their stability and function. Approximately 85% of human proteins undergo N-terminal acetylation, which is catalyzed by specific enzymes known as N-acetyltransferases (NATs) . This modification can enhance protein stability and influence interactions with other biomolecules.

2. Metabolic Pathways

N-acetylvaline can be produced from the proteolytic degradation of acetylated proteins or directly synthesized through NATs. The presence of N-acetylated amino acids in urine can indicate metabolic disorders such as acylase I deficiency, where excessive amounts accumulate due to impaired metabolism .

3. Potential Therapeutic Applications

Research indicates that N-acetylvaline may have implications in treating conditions related to protein misfolding and aggregation. Its role as a stabilizer in protein structures suggests potential use in drug formulations aimed at enhancing protein solubility and bioavailability .

Case Studies and Experimental Data

  • Study on Acetylation Effects : A study highlighted that N-acetylvaline and other N-acetylated amino acids are prevalent in various biological samples, suggesting their importance in metabolic processes .
  • Heat Capacity Measurements : Experimental data on the heat capacities of N-acetylvaline amide revealed insights into its thermal stability and phase behavior, contributing to understanding its physical properties under different conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Protein StabilityEnhances stability and protects against degradation in eukaryotic proteins
Metabolic DisordersElevated levels observed in individuals with acylase I deficiency
Therapeutic PotentialPossible use in formulations for diseases related to protein misfolding
Heat CapacityMeasured heat capacities indicate thermal behavior relevant for drug formulation

Q & A

Q. What are the recommended methods for synthesizing L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester?

The compound is synthesized via activation of the carboxyl group in N-acetyl-L-valine using 2,5-dioxopyrrolidin-1-yl (NHS) esters. A typical protocol involves:

  • Step 1 : React N-acetyl-L-valine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to form the NHS-activated intermediate.
  • Step 2 : Purify the product via recrystallization or column chromatography to remove byproducts like dicyclohexylurea.
  • Validation : Confirm the structure using 1H NMR^1 \text{H NMR} (e.g., characteristic pyrrolidinyl ester protons at δ 2.8–3.0 ppm) and mass spectrometry (expected [M+H]+^+ at m/z 257) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .
  • Safety : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks. Dispose of waste via certified chemical disposal services .

Q. What analytical techniques are used to characterize its purity and structure?

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Structural Confirmation :
    • NMR : 1H NMR^1 \text{H NMR} for proton environments (e.g., acetyl methyl at δ 2.0 ppm, pyrrolidinyl protons at δ 2.8–3.0 ppm) .
    • Mass Spectrometry : ESI-MS to confirm molecular weight (expected m/z 256.1 for [M+H]+^+) .

Advanced Research Questions

Q. What competing reactions occur during its synthesis, and how are they controlled?

  • Competing Reactions :
    • Hydrolysis of the NHS ester in aqueous conditions.
    • Racemization of the L-valine chiral center under basic conditions.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., DMF, DCM) and maintain pH < 7.
    • Monitor reaction progress via TLC to terminate before side reactions dominate .

Q. How does the compound’s reactivity compare to other NHS esters in bioconjugation?

  • Key Differences :
    • The acetyl-valine moiety increases steric hindrance, reducing reaction rates compared to smaller NHS esters (e.g., succinimidyl acetate).
    • The pyrrolidinyl ester enhances solubility in organic solvents (e.g., DMSO, chloroform), making it suitable for coupling hydrophobic peptides .
  • Applications : Effective for modifying amine-containing biomolecules (e.g., lysine residues in proteins) in non-aqueous media .

Q. What strategies optimize its use in peptide coupling reactions under aqueous conditions?

  • Solubility Enhancement : Co-solvents like DMSO (≤10% v/v) improve solubility without hydrolyzing the ester .
  • pH Control : Maintain pH 7–8.5 (borate or phosphate buffers) to balance reactivity and stability.
  • Kinetic Monitoring : Use UV-Vis (e.g., loss of NHS absorbance at 260 nm) to track coupling efficiency .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Data Gaps : Limited experimental solubility data exist for CAS 56186-37-8. However, analogs like ibuprofen-L-valine esters show solubility trends:
    • Higher alkyl chain esters (e.g., hexyl) dissolve in nonpolar solvents (hexane), while shorter chains (ethyl) prefer polar solvents (ethanol) .
  • Recommendation : Perform empirical solubility tests in target reaction media using dynamic light scattering (DLS) or turbidity assays .

Methodological Considerations

Q. What experimental designs are critical for studying its stability under physiological conditions?

  • Stability Assay : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 1, 6, 24 hrs). Analyze degradation via HPLC to quantify hydrolysis products (e.g., free N-acetyl-L-valine) .
  • Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C) to model long-term storage, applying the Arrhenius equation to predict shelf life .

Q. How can researchers validate its role in drug delivery systems?

  • In Vitro Testing : Conjugate the compound to a model drug (e.g., fluorescein) and measure cellular uptake via fluorescence microscopy .
  • Release Kinetics : Use dialysis membranes to track ester hydrolysis and payload release in simulated biological fluids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
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L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester

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